N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4,5-Dichloro-1H-imidazol-2-yl derivatives
Uniqueness
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl group, in particular, imparts unique chemical properties that can enhance its biological activity and stability.
Properties
Molecular Formula |
C18H18F3N5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-11-4-6-13(7-5-11)15-8-16(18(19,20)21)25-17(24-15)22-9-14-10-23-26(3)12(14)2/h4-8,10H,9H2,1-3H3,(H,22,24,25) |
InChI Key |
OCXISOYIGRRDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=C(N(N=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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